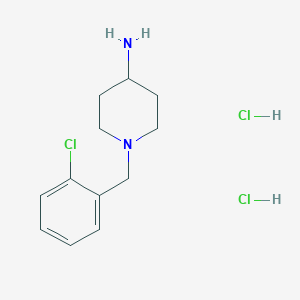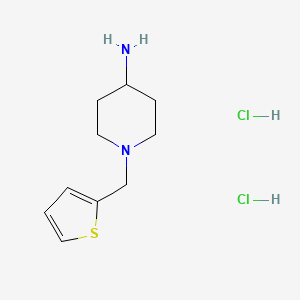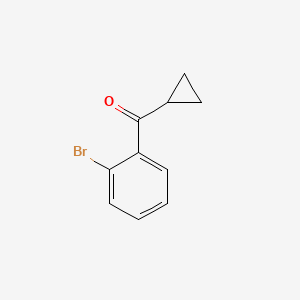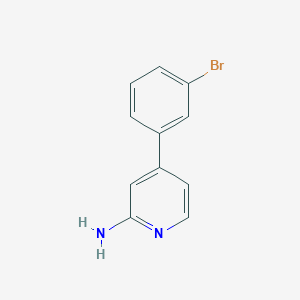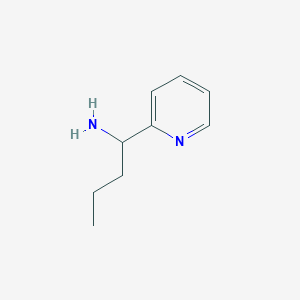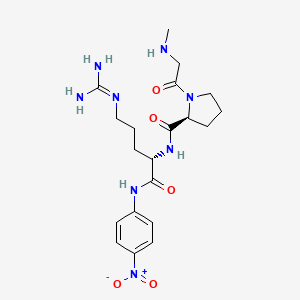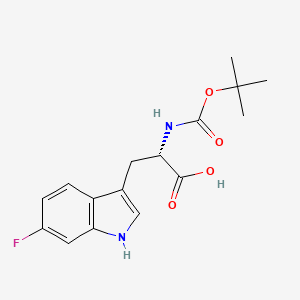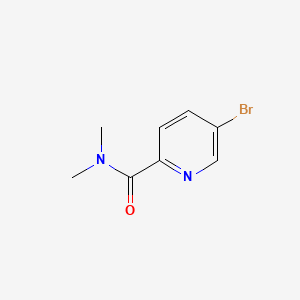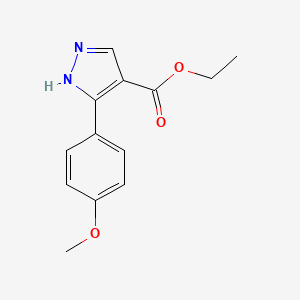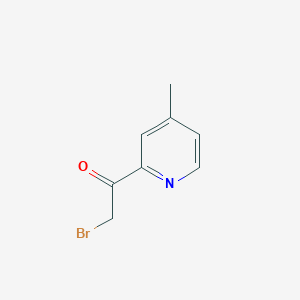
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8BrNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one consists of a bromine atom (Br) attached to the second carbon in an ethanone group (C-C(=O)-), which is also attached to a 4-methylpyridin-2-yl group .Physical And Chemical Properties Analysis
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one has a molecular weight of 214.06 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research has been conducted on the synthesis, characterization, and biological evaluation of compounds involving bromo and pyridin-yl functionalities. For instance, Sherekar et al. (2021) explored the synthesis and antimicrobial activities of bromo-naphthalenyl-ethanone compounds, showcasing methodologies that could be applicable to synthesizing and studying 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one derivatives for antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
Material Science Applications
Compounds with bromo and pyridin-yl groups have been investigated for their potential in material science, including the development of electrooptic films. Facchetti et al. (2006) discussed the influence of pyrrole-pyridine-based chromophore architecture on nonlinear optical response, highlighting the potential of brominated pyridine derivatives in advanced material applications (Facchetti et al., 2006).
Organic Chemistry Reactions
The thermal decomposition of brominated pyridine derivatives to form intermediates for further chemical synthesis has been a subject of study, as seen in research by Abarca et al. (2006), who explored the formation of pyridylcarbene from bromo-triazolopyridine under specific conditions (Abarca, Ballesteros, & Blanco, 2006). This type of research underscores the reactivity and utility of bromo and pyridin-yl compounds in synthetic organic chemistry.
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structures of compounds containing pyridin-yl groups, like the research by Böck et al. (2020) on thiourea derivatives, provides insights into the structural characteristics and potential applications of these compounds in various scientific fields (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Novel Derivative Synthesis and Biological Activities
The palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, as detailed by Ahmad et al. (2017), suggest potential routes for modifying 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one to create new compounds with varied biological activities (Ahmad et al., 2017).
Propriétés
IUPAC Name |
2-bromo-1-(4-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBFZYPELHYHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629543 |
Source


|
| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |
CAS RN |
759442-78-9 |
Source


|
| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

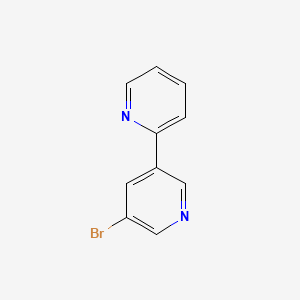

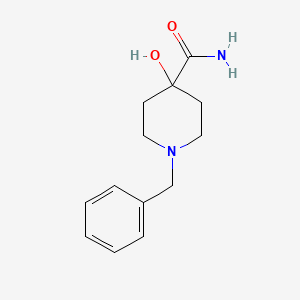
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
